ARA290
Description
Origin and Development as a Non-Erythropoietic Erythropoietin Derivative
ARA290 originated from research into the non-hematopoietic functions of erythropoietin (EPO) riotimesonline.comonderzoekmetmensen.nl. While EPO is well-established for its role in stimulating red blood cell production, studies revealed its broader biological activities, including counteracting pro-inflammatory cytokines and their effects in tissue injury onderzoekmetmensen.nl. The potential therapeutic benefits of EPO's tissue-protective effects were recognized, but its hematopoietic activity raised concerns about side effects like thromboembolism, particularly at the higher doses that might be needed for tissue protection frontiersin.orgnih.govnih.gov. This led to the development of EPO derivatives designed to retain the tissue-protective properties while lacking the erythropoietic effects nih.govfrontiersin.org. This compound is one such synthetic peptide, specifically an 11-amino acid peptide derived from the tissue protective domain of erythropoietin frontiersin.orgnih.gov. It is engineered to mimic the tissue protective pharmacology of EPO without stimulating hematopoiesis onderzoekmetmensen.nl.
Research Context and Fundamental Significance in Tissue Protection and Repair
This compound is a research compound investigated for its potential in tissue protection and repair, primarily through its interaction with the innate repair receptor (IRR) riotimesonline.comtandfonline.comnih.gov. Research suggests that the IRR, a heterodimer of EPOR and CD131, is upregulated following tissue injury and its activation initiates anti-inflammatory and tissue repair pathways nih.govnih.govnih.gov. This compound, as a selective agonist of the IRR, is being studied for its ability to modulate inflammation, inhibit apoptosis, and promote cellular survival and regeneration in various tissues riotimesonline.comresearchgate.netnih.gov.
The fundamental significance of this compound in this context lies in its potential to reprogram a pro-inflammatory, tissue-damaging environment into one that favors healing and repair researchgate.netnih.gov. This is particularly relevant in conditions characterized by inflammation and tissue injury, where shifting the balance towards anti-inflammatory and regenerative processes could be therapeutically beneficial riotimesonline.comresearchgate.net. Preclinical and clinical research findings explore its effects in various models of tissue damage and inflammatory conditions onderzoekmetmensen.nlnih.govresearchgate.netnih.gov.
Detailed Research Findings:
Research findings on this compound highlight its potential effects in various models:
Neuropathic Pain: Studies in rats with peripheral nerve damage showed that this compound produced effective and long-term pain relief, which was associated with the suppression of spinal microglia response nih.gov. In humans with chronic neuropathic pain related to small fiber neuropathy, chronic administration of this compound reduced pain symptoms and improved functionality nih.gov. Clinical trials in patients with sarcoidosis-associated small nerve fiber loss have shown that this compound administration improved neuropathic symptoms and was associated with an increase in corneal small nerve fiber density nih.govuniversiteitleiden.nl. In patients with type 2 diabetes and painful diabetic peripheral neuropathy, this compound treatment improved neuropathic symptoms and corneal nerve morphology researchgate.net.
Tissue Injury Models: Various animal studies have demonstrated the tissue-protective effects of this compound, often linked to its anti-inflammatory actions nih.gov. For instance, it has shown potential in improving survival following myocardial infarction, reducing organ dysfunction in hemorrhagic shock, and suppressing the development of atherosclerosis in hyperlipidemic rabbits nih.gov. In models of cerebral ischemic stroke, this compound exerted a neuroprotective effect, reducing neuronal apoptosis and the level of inflammatory cytokines in brain tissue nih.gov.
Inflammation: Investigations suggest that this compound may inhibit the activation of pro-inflammatory cytokines like TNF-α and IL-6 and potentially promote anti-inflammatory cytokines such as IL-10, fostering a more balanced immune response riotimesonline.com. This shift in the cytokine environment is hypothesized to play a role in reducing tissue damage and facilitating repair in inflamed tissues riotimesonline.com.
Cellular Processes: Beyond its anti-inflammatory effects, this compound has been researched for its potential role in tissue regeneration, possibly tied to cellular repair pathways and anti-apoptotic activity riotimesonline.com. It is hypothesized that this compound may support the proliferation and differentiation of mesenchymal stem cells (MSCs), particularly in damaged tissue environments riotimesonline.com.
Metabolic Regulation: Research also explores the potential of this compound in metabolic regulation and insulin (B600854) sensitivity, suggesting that its anti-inflammatory and tissue-protective effects might extend to metabolic tissues riotimesonline.com.
Autoimmune Diseases: In experimental autoimmune neuritis (EAN), a model for human demyelinating inflammatory disease of the peripheral nervous system, this compound intervention improved recovery, nerve regeneration, remyelination, and suppressed nerve inflammation nih.govplos.org. In a model of systemic lupus erythematosus (SLE), this compound ameliorated the disease, which was partly attributed to its anti-inflammatory and apoptotic cell clearance promoting effects nih.gov.
Data Tables:
Here are some examples of data points found in the search results that could be represented in interactive data tables:
This compound Effect on Mechanical Allodynia in Rats (Example Data from Search Result nih.gov)
| This compound Dose (μg/kg) | Effect on Mechanical Allodynia (vs. Vehicle) | Significance (p-value) |
| 3 | No significant relief | 0.825 |
| 10 | No significant relief | 0.707 |
| 30 | Significant relief | 0.049 |
| 60 | Significant relief | < 0.001 |
This compound Effect on Inflammatory Cell Infiltration in Sciatic Nerves of EAN Rats (Example Data from Search Result plos.org)
| Treatment Group | Mean Histological Score |
| Control EAN | 2.5 ± 0.08 |
| This compound | 1.47 ± 0.05 |
This compound Effect on Inflammatory Cytokine mRNA Levels in Sciatic Nerves of EAN Rats (Day 14) (Example Data from Search Result plos.org)
| Cytokine | Effect of this compound Intervention |
| IL-1β | Significantly reduced |
| IFN-γ | Significantly reduced |
| IL-17 | Significantly reduced |
This compound Effect on Inflammatory Cytokine mRNA Levels in Sciatic Nerves of EAN Rats (Day 21) (Example Data from Search Result plos.org)
| Cytokine | Effect of this compound Intervention |
| IL-4 | Greatly increased |
| IL-10 | Greatly increased |
| TGF-β | Greatly increased |
Structure
2D Structure
Properties
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTIQQBMSJTRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N16O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action
Innate Repair Receptor (IRR) Engagement
The innate repair receptor is a key component in the tissue-protective effects mediated by certain erythropoietin analogs like ARA290. iscabiochemicals.comnih.gov Its engagement by this compound initiates a cascade of events aimed at mitigating injury and facilitating healing. iscabiochemicals.comuniversiteitleiden.nl
Heterodimeric Receptor Complex: Erythropoietin Receptor (EPOR) and CD131 (β-Common Cytokine Receptor)
The innate repair receptor is a heterodimeric complex composed of the erythropoietin receptor (EPOR) subunit and the β-common cytokine receptor subunit (CD131). iscabiochemicals.comnih.govcioinsiderindia.comtandfonline.com This complex is distinct from the homodimeric EPOR receptor responsible for erythropoiesis. nih.govtandfonline.comoup.com While the EPOR homodimer has a high affinity for EPO and is activated by low circulating concentrations, the IRR, formed by the EPOR-CD131 heteromer, has a lower affinity for EPO and typically requires higher local concentrations for activation. nih.govtandfonline.comoup.com The CD131 subunit is also a component of receptor complexes for other cytokines, including GM-CSF, IL-3, and IL-5. researchgate.netfrontiersin.org
Ligand-Receptor Interaction Specificity and Non-Hematopoietic Profile
This compound is specifically designed to selectively interact with the EPOR-CD131 heterocomplex (IRR) and not the homodimeric EPOR receptor. plos.orgiscabiochemicals.comoup.complos.org This selective binding is crucial for its non-hematopoietic profile, meaning it does not stimulate red blood cell production, thus avoiding the associated side effects like thrombosis and hypertension that can occur with high-dose recombinant human EPO (rhEPO). tandfonline.comiscabiochemicals.comcioinsiderindia.com By mimicking the spatial configuration of the portion of EPO that interacts with the IRR, this compound effectively activates the tissue-protective pathways without engaging the hematopoietic pathway. tandfonline.comoup.com Studies in β-common receptor knockout mice have demonstrated that the effects of this compound on neuropathic pain are dependent on the presence of an intact IRR, further supporting its specific interaction with this receptor complex. nih.govplos.orgresearchgate.netnih.gov
Upregulation of Innate Repair Receptor Subunits Following Cellular Stress and Injury
The expression of the innate repair receptor is typically low in normal, healthy tissues. nih.govresearchgate.netnih.gov However, in response to various forms of cellular stress and injury, such as trauma, ischemia, hypoxia, or metabolic stress, the subunits of the IRR, particularly CD131, are rapidly upregulated and recruited to the cell surface. nih.govresearchgate.netnih.govnih.govcore.ac.uk This increased surface expression allows for the formation of the functional EPOR-CD131 heteromer, making the tissue more responsive to activating ligands like endogenous hyposialated EPO or exogenous this compound. nih.govresearchgate.netresearchgate.netnih.gov This localized upregulation at the site of injury ensures that the tissue-protective and anti-inflammatory signals mediated by the IRR are primarily activated where they are most needed. nih.govnih.gov Inflammation itself, driven by pro-inflammatory cytokines like TNF-α, can contribute to the upregulation of IRR components. tandfonline.comnih.govcore.ac.uk
Intracellular Signaling Cascades and Transcriptional Modulation
Upon engagement of the IRR by this compound, several intracellular signaling pathways are activated, leading to downstream effects that promote tissue repair, reduce inflammation, and inhibit apoptosis. cioinsiderindia.comfrontiersin.orgrrpharmacology.ru
Activation of JAK2/STAT3 Signaling Pathway
Activation of the EPOR-CD131 heterocomplex by ligands like this compound leads to the phosphorylation of Janus kinase 2 (JAK2). rrpharmacology.rufrontiersin.orgmdpi.com Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). rrpharmacology.rumdpi.comnih.govall-imm.com The JAK2/STAT3 signaling pathway is a key downstream effector of IRR activation and is involved in mediating anti-inflammatory and anti-apoptotic responses. rrpharmacology.rufrontiersin.orgnih.govall-imm.com Studies suggest that this pathway contributes to the modulation of immune cell function, such as promoting the polarization of microglia/macrophages towards an M2 anti-inflammatory phenotype. nih.gov Activation of JAK2/STAT3 has also been implicated in inhibiting pro-inflammatory cytokine production and promoting cell survival. frontiersin.orgall-imm.com
Involvement of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt (Protein kinase B) signaling pathway is another important intracellular cascade activated downstream of IRR engagement by this compound. cioinsiderindia.comrrpharmacology.rufrontiersin.orgahajournals.org This pathway is known to play a critical role in cell survival, growth, and proliferation, as well as inhibiting apoptosis. core.ac.ukmdpi.com Research indicates that activation of the PI3K/Akt pathway contributes to the cytoprotective effects of this compound in various cell types, including those subjected to ischemic insult. ahajournals.orgnih.gov Inhibition of PI3K has been shown to abolish the protective effects of this compound, highlighting the importance of this pathway in mediating its anti-apoptotic actions. ahajournals.org The PI3K/Akt pathway can inhibit caspase activation, a key step in the apoptotic cascade. core.ac.uk
Attenuation of NF-κB Pathway Activation
Research indicates that this compound can modulate inflammatory responses, partly through its effects on the NF-κB pathway. Studies have shown that this compound treatment can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory gene expression pnas.orgnih.gov. In a model of burn injury, this compound treatment attenuated the induction of TNF-α mRNA levels and decreased NF-κB expression, while increasing the expression of its inhibitory counterpart, IκBα pnas.org. This suggests that this compound strongly suppressed NF-κB activation in this context pnas.org.
The ability of this compound to mitigate TNF-α-driven inflammatory responses has also been observed in other models pnas.org. For instance, in a urinary tract infection cell culture model, this compound was shown to suppress TNF-α pnas.org. While TNF-α is a known potent activator of the NF-κB pathway, one study noted that this compound did not significantly reduce the age-associated rise in TNF-α in a cardiac aging model, suggesting the possibility of an alternative pathway through which this compound interacts with NF-κB nih.gov. Another study indicated that this compound treatment decreased the binding affinity of NF-κB to DNA, which reduced the mRNA expression of downstream mediators nih.gov.
Potential Modulation of Nrf2 Pathway in Cellular Defense
The Nrf2 (NF-E2-related factor 2) pathway is a crucial cellular defense mechanism against oxidative stress, regulating the expression of antioxidant and detoxification enzymes koreascience.krnih.gov. While direct evidence detailing this compound's explicit modulation of the Nrf2 pathway is less extensive in the provided search results compared to the NF-κB pathway, some sources suggest a potential link through its antioxidant effects.
This compound has been hypothesized to slow neurodegenerative processes by mitigating oxidative stress and inflammatory damage riotimesonline.com. It has been suggested that the peptide may modulate key neuroprotective pathways, such as those involving Nrf2, which is involved in cellular defense against oxidative damage riotimesonline.com. In the context of burn wounds, enzymes involved in protection against oxidative stress, such as GPX1, SOD1, and Nqo1, were dramatically up-regulated, and Nfe2l2 (the gene encoding Nrf2) was also increased pnas.org. This compound treatment completely suppressed these changes, providing biochemical evidence that this compound prevented tissue hypoxia, which can induce oxidative stress pnas.org. This observation, while showing a suppression of Nrf2 and antioxidant enzymes in this specific model, suggests an interaction or influence of this compound on the cellular response that involves the Nrf2 pathway, potentially by preventing the initial hypoxic/oxidative insult that triggers its upregulation pnas.org.
Regulation of Mitochondrial Permeability Transition Pore (mPTP) Thresholds
Mitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore (mPTP), plays a significant role in cellular damage and apoptosis, particularly under conditions of oxidative stress mdpi-res.com. Research indicates that this compound can influence the mPTP.
Studies have shown that this compound can increase the oxidative damage threshold for the induction of the mPTP pnas.org. In a mouse model of myocardial infarction, this compound was found to increase this threshold pnas.org. Chronic treatment with this compound in aged rats demonstrated that cardiomyocytes isolated from these rats exhibited higher resistance to controlled oxidative stress-mediated mPTP opening, as reflected in significantly higher mPTP-ROS thresholds compared to control groups nih.govresearchgate.net. This indicates a relative constitutive desensitization of the cardiomyocyte mPTP to oxidant stress following this compound treatment nih.gov. This effect is suggested to contribute to increased cardiomyocyte mitochondrial fitness and cellular stress resistance nih.gov.
| Study Model | Treatment | Effect on mPTP Threshold (vs Control) | Significance (P-value) | Citation |
| Mouse model of myocardial infarction | This compound | Increased oxidative damage threshold | Not specified | pnas.org |
| Aged rat cardiomyocytes | Chronic this compound | Higher mPTP-ROS thresholds | < 0.01 | nih.govresearchgate.net |
Cellular and Immunomodulatory Responses
Cellular and Immunomodulatory Responses
Anti-Apoptotic Effects and Promotion of Cellular Survival
This compound has demonstrated anti-apoptotic properties, contributing to the promotion of cellular survival in various contexts of injury and stress. It is known to inhibit apoptosis, including that of vascular endothelial cells, within damaged tissue pnas.org. This anti-apoptotic effect is considered part of its tissue-protective properties researchgate.netpeptidesciences.com.
Studies investigating the effects of this compound against chemotherapy-induced toxicity have shown that it can protect against apoptotic cell death nih.govlarvol.comresearchgate.net. For example, in cell lines exposed to doxorubicin (B1662922) or cisplatin (B142131), this compound markedly attenuated the induction of apoptosis nih.govlarvol.comresearchgate.net. Molecular findings in a study on cisplatin-induced nephrotoxicity indicated that this compound treatment significantly decreased the gene and protein levels of pro-apoptotic markers like Caspase-3 and Bax, while significantly increasing the levels of the anti-apoptotic protein Bcl2 larvol.comresearchgate.net. This suggests that this compound exerts protective effects by modulating key proteins in the apoptotic pathway larvol.comresearchgate.net.
The promotion of cellular survival by this compound is linked to its interaction with the innate repair receptor (IRR), which is believed to initiate anti-inflammatory and tissue repair pathways that support cellular survival happyhormonesmd.comfacilitiesmanagement-now.com.
Modulation of Oxidative Stress Responses
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cellular damage in numerous pathological conditions. This compound has been shown to modulate oxidative stress responses.
This compound treatment has been associated with a reduction in oxidative stress and cellular damage in preclinical models dnlabresearch.com. Studies have demonstrated that this compound can attenuate oxidative stress induced by agents like doxorubicin and cisplatin nih.govnih.govlarvol.comresearchgate.net. In cell models, this compound improved cisplatin-induced oxidative stress by reducing levels of MDA/ROS and enhancing antioxidant enzyme levels researchgate.net. This indicates that this compound can bolster the cellular antioxidant defense system researchgate.net.
The peptide's potential to impact oxidative stress may involve altering mitochondrial activity facilitiesmanagement-now.com. By modulating oxidative stress, this compound is thought to contribute to cellular resilience facilitiesmanagement-now.com. Research suggests that this compound may contribute to endothelial protection by modulating oxidative stress within the vascular system jack-news.de.
Enhancement of Cellular Regeneration and Repair Pathways
This compound is believed to play a role in enhancing cellular regeneration and repair pathways, contributing to tissue recovery following injury. Its interaction with the innate repair receptor (IRR) is central to this function, as the IRR simultaneously activates anti-inflammatory and tissue repair pathways dnlabresearch.comresearchgate.netreddit.com.
Studies suggest that this compound may stimulate tissue regeneration riotimesonline.com. This property is thought to be tied to its involvement in cellular repair pathways and its anti-apoptotic activity riotimesonline.com. By potentially tilting the balance between cell death and repair towards survival and regeneration, this compound may be beneficial in injured tissues riotimesonline.com.
In models of impaired wound healing, this compound administration has been associated with accelerated wound closure and improved tissue regeneration researchgate.netjack-news.de. This suggests that this compound might activate pathways conducive to tissue repair jack-news.de. There is also interest in its potential implications in chronic wound conditions, with investigations suggesting it might support angiogenesis and cellular regeneration jack-news.de.
Furthermore, this compound has been suggested to support neuronal repair processes happyhormonesmd.comdnlabresearch.com. In the context of neuropathic conditions, this compound treatment has been linked to the initiation of nerve fiber regeneration nih.gov.
Impact on Mesenchymal Stem Cell (MSC) Proliferation and Differentiation
Research suggests that this compound may influence mesenchymal stem cell (MSC) populations, potentially stimulating tissue regeneration riotimesonline.com. Scientists hypothesize that this compound could support the proliferation and differentiation of MSCs, particularly in the context of tissue damage riotimesonline.com. While research in this area is ongoing, the theoretical basis lies in the potential of this compound to modulate cellular stress responses and inflammatory environments, which are critical factors influencing MSC behavior and their regenerative capacity riotimesonline.comresearchgate.net. Studies have indicated that cells of mesenchymal background exhibit functional expression of CD131 researchgate.net. Furthermore, if added during the recovery phase following oxidative stress, this compound has been observed to mitigate gene expression induced by LPS and TNF-α in mesenchymal bone marrow stromal cells (mBMSCs) researchgate.net. This suggests that EPOR/CD131-mediated signaling may act as a negative co-modulator of LPS or TNF-α-mediated signaling in the context of cell stress responses in MSCs researchgate.net.
Modulation of Endothelial Colony-Forming Cell (ECFC) Properties (Proliferation, Migration, Apoptosis Resistance)
This compound has demonstrated significant effects on endothelial colony-forming cells (ECFCs), a subpopulation of endothelial progenitors crucial for endothelial repair and angiogenesis nih.govabmole.compeptidesciences.comglpbio.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com. In vitro studies have shown that this compound enhances the proliferation, migration, and resistance to hydrogen peroxide (H2O2)-induced apoptosis of ECFCs nih.govabmole.compeptidesciences.comglpbio.comresearchgate.netnih.govresearchgate.netmdpi.com. This enhancement of ECFC properties contributes to their angiogenic potential nih.govglpbio.com. Furthermore, in vivo studies involving ECFC transplantation in models of chronic hindlimb ischemia, a single injection of this compound enhanced the homing of transplanted ECFCs to the ischemic tissue nih.govglpbio.comresearchgate.net. This improved homing appears to be partly dependent on CD31 expression by the transplanted cells nih.govresearchgate.net. The pre-conditioning effect of EPO on ECFCs, which stimulates proliferation, migration, and tube formation while preventing apoptosis, has been mimicked by this compound, a selective agonist of the EPOR/CD131 complex mdpi.com.
Table 1: In Vitro Effects of this compound on ECFCs
| Property | Effect of this compound | Source(s) |
| Proliferation | Enhanced | nih.govabmole.compeptidesciences.comglpbio.comresearchgate.netnih.govresearchgate.netmdpi.com |
| Migration | Enhanced | nih.govabmole.compeptidesciences.comglpbio.comresearchgate.netnih.govresearchgate.netmdpi.com |
| Apoptosis Resistance | Enhanced (against H2O2) | nih.govabmole.compeptidesciences.comglpbio.comresearchgate.netnih.govresearchgate.netmdpi.com |
Alteration of Macrophage Activation and Phagocytic Activity
This compound influences macrophage function by inhibiting inflammatory activation and promoting phagocytic activity plos.orgplos.orgnih.govfrontiersin.orgresearchgate.netmdpi.compeptidesciences.comnih.gov. In vitro experiments have demonstrated that this compound dose-dependently suppresses LPS-induced inflammatory activation of macrophages, leading to reduced levels of pro-inflammatory cytokines such as TNF-α plos.orgplos.orgnih.gov. Concurrently, this compound has been shown to significantly increase the phagocytic capacity of macrophages plos.orgplos.orgnih.govfrontiersin.orgmdpi.com. This enhanced phagocytosis is considered important for clearing apoptotic cells and debris, which is crucial for inflammation resolution and tissue repair plos.orgnih.govfrontiersin.orgmdpi.com. Studies in lupus-prone mice showed that this compound promoted the phagocytosis of apoptotic cells by macrophages and inhibited the activation of M1 macrophages and the production of inflammatory cytokines frontiersin.orgmdpi.com. This dual action of suppressing inflammatory activation while promoting phagocytosis suggests a shift towards a pro-resolving macrophage phenotype mdpi.compeptidesciences.com.
Table 2: In Vitro Effects of this compound on Macrophages
| Property | Effect of this compound | Source(s) |
| Inflammatory Activation | Inhibited (e.g., reduced TNF-α) | plos.orgplos.orgfrontiersin.orgmdpi.comnih.gov |
| Phagocytic Activity | Promoted (e.g., uptake of apoptotic cells) | plos.orgplos.orgnih.govfrontiersin.orgmdpi.com |
| Pro-inflammatory Cytokines | Reduced secretion (e.g., TNF-α, IL-6, IL-12) | plos.orgplos.orgfrontiersin.orgmdpi.comnih.gov |
Influence on Glial Cell Phenotypes and Neuroinflammation
This compound has been shown to modulate glial cell responses, specifically microglia and astrocytes, which play significant roles in neuroinflammation rrpharmacology.rupeptidesciences.comtandfonline.comnih.govuniversiteitleiden.nlnih.govresearchgate.netresearchgate.net. Activation of spinal cord microglia and astrocytes contributes to neuropathic pain and inflammation universiteitleiden.nlnih.govresearchgate.net. Research indicates that this compound can suppress the activation of spinal microglia and astrocytes following nerve injury peptidesciences.comnih.govuniversiteitleiden.nlnih.govresearchgate.net. This suppression is associated with a reduction in neuroinflammation and related symptoms peptidesciences.comnih.govuniversiteitleiden.nlnih.govresearchgate.net. Studies have observed that this compound treatment attenuated the upregulation of inflammatory mediators like CCL2 and markers for activated microglia (Iba-1) and astrocytes (GFAP) in the spinal cord peptidesciences.comnih.govuniversiteitleiden.nl. This suggests that this compound influences the inflammatory response involving both microglia and astrocytes peptidesciences.comnih.gov. Furthermore, this compound has been suggested to induce microglial polarization towards an M2 phenotype, which is typically associated with anti-inflammatory and tissue repair functions researchgate.netnih.gov. This compound has also been shown to reduce levels of NF-κB and TNF-α, markers of neuroinflammation, in models of tau-proteinopathy rrpharmacology.ru.
Table 3: Effects of this compound on Glial Cells and Neuroinflammation
| Cell Type/Marker | Effect of this compound | Source(s) |
| Microglia | Suppression of activation, potential M2 polarization | peptidesciences.comnih.govuniversiteitleiden.nlnih.govresearchgate.netresearchgate.netnih.gov |
| Astrocytes | Suppression of activation | peptidesciences.comnih.govuniversiteitleiden.nlresearchgate.net |
| CCL2 (mRNA) | Attenuated upregulation | peptidesciences.comnih.govuniversiteitleiden.nl |
| Iba-1 (mRNA) | Attenuated upregulation | peptidesciences.comnih.govuniversiteitleiden.nl |
| GFAP (mRNA) | Attenuated upregulation | peptidesciences.comnih.govuniversiteitleiden.nl |
| NF-κB | Reduced levels | rrpharmacology.ru |
| TNF-α | Reduced levels | rrpharmacology.ru |
Modulation of Monocyte Functions and Pathological Clearance
This compound impacts monocyte populations and their functions, particularly in the context of pathological clearance researchgate.netnih.govcolab.wsnih.govresearchgate.net. Studies have shown that this compound can increase the levels of total monocytes by specifically stimulating the generation of the Ly6CLow patrolling subset researchgate.netcolab.wsnih.govresearchgate.net. These patrolling monocytes are implicated in clearing amyloid-beta (Aβ) from the cerebral vasculature colab.wsnih.govresearchgate.net. This compound has also been observed to increase monocyte progenitors in the bone marrow colab.wsnih.govresearchgate.net. The modulation of monocyte functions by this compound, particularly the increase in the patrolling subset, is suggested as a mechanism by which it can influence the clearance of pathological aggregates like Aβ researchgate.netcolab.wsnih.govresearchgate.net. This effect on monocytes contributes to the potential of this compound in addressing pathologies characterized by impaired clearance mechanisms colab.wsnih.govresearchgate.net. Additionally, this compound has been reported to reverse chronic stress-induced increases in certain monocyte populations in the bone marrow and meninges nih.gov.
Table 4: Effects of this compound on Monocyte Populations and Function
Preclinical Research Findings Across Biological Systems
Neurological and Neurodegenerative Research
Preclinical studies have investigated the effects of ARA290 in several models of neurological injury and disease, highlighting its potential therapeutic mechanisms.
Neuroprotective Effects in Ischemic Brain Injury Models
Data from a study investigating the effect of different this compound administration regimens on brain infarction volume in MCAO mice showed a significant reduction in infarction volume with twice-daily administration compared to once-daily or vehicle treatment. nih.govresearchgate.net
| Group | Infarction Volume (% of hemisphere) (Mean ± SEM) |
| MCAO + Vehicle | ~40-45 |
| MCAO + this compound (30 µg/kg once daily) | ~35-40 |
| MCAO + this compound (100 µg/kg once daily) | ~35-40 |
| MCAO + this compound (30 µg/kg twice daily) | ~20-25 |
| MCAO + EPO | ~20-25 |
*Approximate values derived from graphical data in source researchgate.net.
Neurological function tests, such as the Longa test and modified neurological severity score (mNSS), also indicated significant improvement in mice treated with this compound compared to the MCAO group. nih.govresearchgate.net
Mechanisms of Neuroinflammation Suppression in Central Nervous System
This compound's mechanism of action involves the activation of the innate repair receptor (IRR), which is linked to anti-inflammatory and tissue repair pathways. tandfonline.comnih.govnih.govresearchgate.net Studies in models of neuropathic pain have shown that this compound can suppress neuroinflammation in the central nervous system, particularly in the spinal cord. universiteitleiden.nlplos.orguniversiteitleiden.nlnih.govnih.gov This suppression includes the reduction of inflammatory mediators. plos.orguniversiteitleiden.nl
In a spared nerve injury (SNI) model in rats, this compound treatment significantly reduced the mRNA levels of inflammatory markers such as CCL2, Iba1 (a marker for activated microglia), and GFAP (a marker for astrocytes) in the spinal cord, bringing them closer to baseline levels observed in naive animals. plos.orguniversiteitleiden.nl
| Gene Expression (mRNA Fold Increase vs. Naive) | Vehicle (SNI) | Ketamine (SNI) | This compound (SNI) |
| CCL2 | 25.53 ± 1.8 | 7.26 ± 0.29 | 5.27 ± 0.44 |
| Iba1 | Elevated | Reduced | Reduced |
| GFAP | Elevated | Reduced | Reduced |
*Approximate values for Iba1 and GFAP derived from graphical data and descriptive text in sources plos.orguniversiteitleiden.nl.
The reduction in CCL2 mRNA levels by this compound was reported to be statistically significant compared to vehicle treatment. plos.orguniversiteitleiden.nl
Promotion of Nerve Fiber Regeneration and Axon Remyelination
Preclinical evidence suggests that this compound can promote nerve fiber regeneration and remyelination. In experimental autoimmune neuritis (EAN) rats, this compound intervention was observed to suppress demyelination and enhance axon remyelination. researchgate.netnih.gov Morphological studies in EAN rats treated with this compound showed an increased number of myelinated regenerating axons in the sciatic nerve compared to control groups. researchgate.netnih.gov Electron microscopy revealed more remyelinated fibers and less degenerated axons in the nerves of this compound-treated EAN rats. researchgate.netnih.gov
Furthermore, this compound has been shown to support the regrowth of intra-epidermal nerve fibers in preclinical models of neuropathy induced by toxins or diabetes. universiteitleiden.nl In vitro studies have indicated that this compound can dose-dependently increase Schwann cell proliferation, which is important for nerve remyelination. nih.gov
Modulation of Neuropathic Pain Mechanisms in Experimental Models
This compound has demonstrated the ability to modulate neuropathic pain mechanisms in experimental models, primarily through its interaction with the innate repair receptor (IRR) and its anti-inflammatory effects. universiteitleiden.nltandfonline.comnih.govresearchgate.netnih.govplos.orguniversiteitleiden.nlnih.govnih.govuniversiteitleiden.nlresearchgate.net Studies using the spared nerve injury (SNI) model in rats have shown that this compound produces long-term relief of mechanical and cold allodynia, key symptoms of neuropathic pain. plos.orgnih.govnih.govresearchgate.net This effect is dose-dependent and has been observed to last for several weeks. nih.govnih.govresearchgate.net
The antiallodynic effect of this compound in neuropathic pain models is dependent on the presence of the β-common receptor (CD131), a component of the IRR. nih.govresearchgate.netplos.orguniversiteitleiden.nl In mice lacking the βcR, this compound did not produce relief of neuropathic pain. plos.orguniversiteitleiden.nl This supports the mechanism of action via the IRR.
Beyond its anti-inflammatory actions and effects on nerve repair, one study suggests that this compound might also directly target peripheral nociceptors by inhibiting the activity of the TRPV1 channel, a receptor involved in pain sensation. medkoo.comnih.gov This could represent an additional mechanism contributing to its analgesic effects.
Effects on Microglial Responses in Spinal Cord
Preclinical research has specifically investigated the effects of this compound on microglial responses in the spinal cord, particularly in the context of neuropathic pain. Microglia are immune cells in the central nervous system that become activated following nerve injury and contribute to the inflammatory response and the development of neuropathic pain. plos.orguniversiteitleiden.nlnih.govnih.gov
Studies using the SNI model in rats have shown that this compound treatment suppresses the activation and proliferation of microglia in the spinal cord dorsal horn. plos.orguniversiteitleiden.nlnih.govnih.govresearchgate.net This suppression is dose-dependent. nih.govnih.govresearchgate.net For example, in one study, significant microglia reactivity was observed in the spinal cord of vehicle-treated animals following SNI, while animals treated with higher doses of this compound (e.g., 30 µg/kg) showed no significant increase in microglia reactivity compared to sham-operated animals, even at 20 weeks post-injury. nih.govnih.govresearchgate.net The reduction in microglial markers like Iba1 mRNA and immunoreactivity correlates with the observed reduction in allodynia. plos.orgnih.govnih.govresearchgate.net
| Treatment Group (SNI Model) | Microglia Reactivity (Iba1-Immunoreactivity) at 2 Weeks | Microglia Reactivity (Iba1-Immunoreactivity) at 20 Weeks |
| Vehicle | Significant increase in L5 segment | More widespread and increased (L2-6) |
| This compound (10 µg/kg) | No significant increase in L5 segment | More widespread and increased |
| This compound (30 µg/kg) | No significant increase in L5 segment | No increased reactivity |
*Based on descriptive findings from sources nih.govnih.govresearchgate.net.
The suppression of spinal microglia response by this compound is suggested to be a key mechanistic link between this compound administration and the relief of neuropathic pain symptoms. nih.govnih.gov
This compound, also known as cibinetide (B606681), is a synthetic peptide derived from the structure of erythropoietin (EPO) dnlabresearch.commodernpeptides.comnih.gov. Unlike EPO, this compound is designed to selectively bind to the innate repair receptor (IRR), a heterodimer believed to be composed of the EPO receptor (EPOR) and the cytokine family beta common receptor (betaCR, CD131), without stimulating erythropoiesis nih.govfrontiersin.org. This selective binding is thought to mediate tissue protective and anti-inflammatory effects nih.gov. Research into this compound has explored its potential therapeutic applications across various biological systems, focusing on its non-erythropoietic properties dnlabresearch.commodernpeptides.compeptidesciences.com.
Attenuation of Experimental Autoimmune Neuritis (EAN) Severity
Experimental Autoimmune Neuritis (EAN) serves as a model for human demyelinating inflammatory diseases of the peripheral nervous system nih.govplos.org. Studies in EAN rat models have investigated the effects of this compound intervention on disease severity and recovery nih.govplos.org. Exogenous administration of this compound has been shown to improve EAN recovery significantly, enhance nerve regeneration and remyelination, and suppress inflammation in the nerves nih.govplos.org. These effects were observed without inducing hematopoiesis nih.govplos.org.
Research indicates that this compound intervention reduced paraparesis and peripheral nerve inflammation in EAN rats plos.orgnih.gov. Electron microscopy analysis of sciatic nerves from EAN rats treated with this compound showed suppressed demyelination and promoted remyelination compared to control groups researchgate.netplos.org.
Table 1: Effects of this compound on Sciatic Nerve Pathology in EAN Rats
| Measurement | Control EAN Rats | This compound-Treated EAN Rats |
| Demyelination | Present | Suppressed |
| Remyelination | Present | Promoted |
| Inflammatory Cell Infiltration | High | Significantly Suppressed |
*Based on findings in EAN rat models researchgate.netplos.org.
Impact on Lymphocyte and Helper T Cell Differentiation
This compound has been shown to influence immune cell activity, particularly lymphocytes and helper T cells nih.govplos.orgnih.gov. In EAN models, this compound intervention suppressed lymphocyte proliferation nih.govplos.orgnih.gov. Furthermore, it altered helper T cell differentiation nih.govplos.orgnih.govresearchgate.net. Studies in EAN rats demonstrated that this compound treatment led to an increase in Foxp3+/CD4+ regulatory T cells and IL-4+/CD4+ Th2 cells, while decreasing IFN-γ+/CD4+ Th1 cells nih.govplos.org. This shift in helper T cell subsets is believed to contribute to the observed reduction in disease severity plos.org. In vitro studies also showed that this compound dose-dependently suppressed antigen-specific lymphocyte proliferation researchgate.netnih.gov.
Table 2: Influence of this compound on Helper T Cell Differentiation in EAN Rats
| Helper T Cell Subset | Control EAN Rats | This compound-Treated EAN Rats |
| Th1 (IFN-γ+/CD4+) | Higher | Decreased |
| Th2 (IL-4+/CD4+) | Lower | Increased |
| Treg (Foxp3+/CD4+) | Lower | Increased |
Influence on Cognitive Function in Neurodegenerative Disease Models
Research suggests that this compound may have an influence on cognitive function, particularly in the context of neurodegenerative disease models peptidesciences.comnih.govresearchgate.net. Studies in animal models of Alzheimer's disease (AD) have explored the potential of this compound nih.govresearchgate.net. In an early-onset AD model using young APP/PS1 mice, early systemic administration of this compound decelerated the progression of amyloid-beta (Aβ) pathology and improved cognitive functions nih.govresearchgate.net. This effect was linked to this compound's ability to increase the levels of total monocytes, specifically stimulating the generation of Ly6CLow patrolling monocytes, which are implicated in clearing Aβ nih.govresearchgate.net. However, the effects of this compound were compromised when administered in a late-onset model using aged APP1/PS1 mice where pathology was advanced nih.govresearchgate.net.
Modulation of Stress-Induced Depression-Like Behaviors
The potential of this compound to modulate stress-induced depression-like behaviors has been investigated in preclinical models researchgate.netnih.govnih.gov. Studies using chronic unpredictable mild stress (CUMS) and chronic social defeat stress (CSDS) mouse models have shown that daily administration of this compound during stress induction ameliorated depression-like behavior researchgate.netnih.govnih.gov. This effect was observed to be similar to that of fluoxetine (B1211875) researchgate.netnih.gov. Findings suggest that this compound's anti-inflammatory effects may contribute to this modulation, as it reversed chronic stress-induced microglia activation and reduced increased frequencies and/or numbers of certain myeloid cells in the bone marrow and meninges researchgate.netnih.govnih.gov.
Mitigation of Heavy Metal-Induced Neurotoxicity
This compound has been explored for its potential to mitigate neurotoxicity induced by heavy metals researchgate.netnus.edu.sgnih.gov. Studies investigating the effects of this compound against cadmium-induced toxicity in PC12 cells, an in vitro model for neuronal health, have demonstrated protective effects researchgate.netnus.edu.sgnih.gov. Pretreatment with this compound improved cell viability, indicating reduced cytotoxicity researchgate.netnus.edu.sgnih.gov. It also decreased DNA damage, suggesting reduced genotoxicity researchgate.netnus.edu.sgnih.gov. Furthermore, this compound alleviated oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing levels of glutathione (B108866) (GSH), total antioxidant capacity (TAC), and superoxide (B77818) dismutase (SOD) activities researchgate.netnus.edu.sgnih.gov. This compound also reduced apoptosis, as evidenced by a reduction in TUNEL-positive cells, and decreased inflammatory markers such as TNF alpha, IL1ß, and IL6 researchgate.netnus.edu.sgnih.gov. These findings suggest a multi-faceted protective mechanism against heavy metal-induced neurotoxicity researchgate.netnus.edu.sgnih.gov.
Table 3: Effects of this compound on Cadmium-Induced Neurotoxicity in PC12 Cells
| Marker/Indicator | Cadmium Only | Cadmium + this compound |
| Cell Viability | Decreased | Improved |
| DNA Damage | Increased | Decreased |
| ROS Levels | Increased | Reduced |
| MDA Levels | Increased | Reduced |
| GSH Levels | Decreased | Increased |
| TAC | Decreased | Increased |
| SOD Activity | Decreased | Increased |
| TUNEL-positive cells (Apoptosis) | Increased | Reduced |
| TNF alpha | Increased | Decreased |
| IL1ß | Increased | Decreased |
| IL6 | Increased | Decreased |
*Based on findings in PC12 cell studies researchgate.netnus.edu.sgnih.gov.
Cardiovascular System Research
Reduction of Cardiac Inflammation and Fibrotic Responses
Preclinical research indicates that this compound plays a role in mitigating cardiac inflammation and fibrotic responses. Studies in aged rats demonstrated that chronic treatment with this compound reduced age-associated increases in myocardial inflammatory cell infiltration. While it did not significantly impact the age-associated rise in myocardial fibrotic score or collagen 5 and 8 in this specific model, it did mitigate the increase in the ratio of cardiac non-myocytes to myocytes and blunted the age-associated rise in inflammatory cells, as indicated by lower staining areas of CD45, CD38, and Mac-1. nih.gov Furthermore, this compound treatment was shown to blunt myocardial levels of key pro-inflammatory cytokines, including p-NF-κB and total NF-κB, which typically increase with age in control animals. frontiersin.org The mechanism is thought to involve the activation of the IRR, which initiates a local anti-inflammatory response. nih.govfrontiersin.orgtandfonline.complos.orgresearchgate.net In a model of renal ischemia/reperfusion injury, this compound also demonstrated a reduction in interstitial fibrosis. nih.gov
Improvement of Vascular Health and Angiogenesis
Preclinical studies suggest that this compound contributes to improved vascular health and promotes angiogenesis. Administration of this compound has been shown to improve survival following myocardial infarction in rats. nih.govnih.govresearchgate.netresearchgate.netnih.gov In aged rats, this compound treatment promoted positive remodeling, including dilation, of coronary arteries. nih.gov Research utilizing endothelial colony forming cells (ECFCs) in mice models indicates that this compound can protect these cells from inflammation, thereby prolonging their survival and enhancing their capacity to repair and rebuild blood vessels. peptidesciences.com Further studies in mice have shown that this compound enhances the proliferation, migration, and longevity of ECFCs throughout the vasculature and appears to boost their homing ability to areas requiring vascular repair. peptidesciences.comfrontiersin.org The activation of the IRR by this compound is implicated in the recruitment of progenitor vascular endothelial cells, which are involved in angiogenesis. nih.gov
Attenuation of Age-Associated Cardiac Dysfunction
Chronic administration of this compound has demonstrated the ability to attenuate age-associated declines in heart function and prolong healthspan in preclinical models. nih.govresearchgate.net Studies in aged rats revealed that this compound treatment significantly blunted the age-associated elevation in blood pressure and preserved left ventricular ejection fraction (LVEF). nih.govfrontiersin.orgresearchgate.netresearchgate.net Notably, in aged rats exhibiting high frailty, the this compound-treated group maintained significantly higher body weights and ejection fractions compared to the control group. nih.gov The peptide also mitigated age-related increases in the cardiac non-myocyte to myocyte ratio and reduced the infiltration of inflammatory cells. nih.govresearchgate.net Mechanistically, this compound treatment enhanced cardiomyocyte autophagy flux and reduced the cellular accumulation of lipofuscin. nih.govfrontiersin.orgresearchgate.netresearchgate.net The cardiomyocyte mitochondrial permeability transition pore response to oxidant stress was also found to be desensitized following chronic this compound treatment. nih.govfrontiersin.orgresearchgate.netresearchgate.net These findings suggest that this compound helps preserve cardiac structure and function with age, contributing to reduced markers of organism-wide frailty. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Here is a summary of key cardiac findings in aged rats:
| Parameter | Saline Group (Age-Associated Change) | This compound Group (Age-Associated Change) | Significance (vs. Saline) | Source |
| Myocardial Inflammatory Cell Infiltration | Increased | Diminished | Significant | nih.gov |
| Cardiac Non-Myocyte to Myocyte Ratio | Increased | Mitigated | Significant | nih.govresearchgate.net |
| Infiltrating Leukocytes and Monocytes | Increased | Mitigated | Significant | nih.govresearchgate.net |
| Pro-inflammatory Cytokines (e.g., NF-κB) | Elevated | Blunted | Significant | nih.govfrontiersin.orgresearchgate.net |
| Blood Pressure | Elevated | Blunted | Significant | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Left Ventricular Ejection Fraction (LVEF) | Declined | Preserved | Significant | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Cardiomyocyte Autophagy Flux | Not Enhanced | Enhanced | Significant | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Cellular Lipofuscin Accumulation | Increased | Reduced | Significant | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
Suppression of Atherosclerosis Development in Preclinical Models
Preclinical investigations have explored the effects of this compound on the development of atherosclerosis. Studies in hyperlipidemic rabbits have shown that administration of this compound suppresses the development of atherosclerosis. nih.govnih.govresearchgate.netresearchgate.net
Metabolic and Endocrine System Research
Metabolic and Endocrine System Research
Modulation of Glucose Homeostasis
Preclinical research indicates that this compound influences glucose homeostasis. Studies have investigated its role in improving metabolic parameters, particularly in models of type 2 diabetes. peptidesciences.comdnlabresearch.com Research suggests that this compound may reduce levels of hemoglobin A1c (HbA1c). nih.govpeptidesciences.comdnlabresearch.comnih.govresearchgate.netresearchgate.netmedicalantiaging.com In type 2 diabetic Goto-Kakizaki (GK) rats treated daily with this compound for up to four weeks, lower plasma glucose concentrations were observed after three and four weeks, and HbA1c levels were reduced by approximately 20%. nih.govresearchgate.net this compound treatment also improved glucose tolerance in these diabetic rat models. nih.govresearchgate.netresearchgate.net However, it did not appear to affect glucose concentrations in non-diabetic rats. nih.gov Additionally, this compound has been shown to improve diet-induced obesity and glucose tolerance in mice. larvol.com
Here is a summary of key findings on glucose homeostasis in GK rats:
| Parameter | Control Group | This compound Group (~4 weeks) | Change with this compound | Source |
| Plasma Glucose | Higher | Lower | Reduced | nih.govresearchgate.net |
| Hemoglobin A1c (HbA1c) | Higher | Reduced by ~20% | Reduced | nih.govresearchgate.net |
| Glucose Tolerance | Impaired | Improved | Improved | nih.govresearchgate.netresearchgate.net |
Enhancement of Insulin (B600854) Sensitivity and Secretion in Experimental Diabetes
Preclinical studies suggest that this compound may enhance insulin sensitivity and secretion in experimental models of diabetes. Research indicates a potential for improved insulin sensitivity with this compound treatment. nih.govpeptidesciences.comdnlabresearch.comsemanticscholar.org In islets isolated from this compound-treated GK rats, glucose-stimulated insulin secretion was increased. nih.govresearchgate.net Furthermore, in response to glucose, carbachol, and KCl, islet cytoplasmic free Ca2+ concentrations were higher, and the frequency of [Ca2+]i oscillations was enhanced in islets from this compound-treated rats compared to placebo. nih.govresearchgate.net this compound was found to improve stimulus-secretion coupling for glucose in GK rat islets, evidenced by an improved glucose oxidation rate, increased ATP production, and acutely enhanced glucose-stimulated insulin secretion. frontiersin.orgnih.govresearchgate.net The peptide also appeared to influence the insulin exocytotic pathway distal to the ATP-sensitive potassium (KATP) channel. nih.govresearchgate.net Inhibition of protein kinase A (PKA) completely abolished the effects of this compound on insulin secretion, suggesting that its effects are mediated, at least in part, via PKA-dependent pathways. nih.govresearchgate.net Notably, this compound did not stimulate glucose-induced insulin release in islets from non-diabetic rats, implying a potential specific effect on the mechanisms underlying defective insulin secretion in diabetic models. nih.gov
Here is a summary of key findings on insulin in GK rat islets:
| Parameter | Control Islets | This compound Treated Islets | Change with this compound | Source |
| Glucose-Stimulated Insulin Secretion | Lower | Increased | Increased | nih.govresearchgate.net |
| Cytoplasmic Free Ca2+ Concentration ([Ca2+]i) | Lower | Higher | Increased | nih.govresearchgate.net |
| Frequency of [Ca2+]i Oscillations | Lower | Enhanced | Enhanced | nih.govresearchgate.net |
| Glucose Oxidation Rate | Lower | Improved | Improved | frontiersin.orgnih.govresearchgate.net |
| ATP Production | Lower | Improved | Improved | frontiersin.orgnih.govresearchgate.net |
| Insulin Response to KCl (distal to KATP channel) | Lower | Improved | Improved | nih.govresearchgate.net |
Effects on Muscle Mitochondrial Biogenesis and Function
Preclinical work suggests that this compound may have effects on muscle mitochondrial biogenesis. Studies have indicated that an EPO derivative, which is devoid of hematopoietic effects, enhanced mitochondrial biogenesis in skeletal muscle in mice with diet-induced metabolic abnormalities researchgate.net. The EPO-EpoR system has been shown to regulate mitochondrial biogenesis in skeletal muscle, and impaired mitochondrial biogenesis in mice with skeletal muscle-specific EpoR deficiency was associated with reduced exercise performance groningencardiology.com. This suggests that the extra-hematopoietic EpoR, which is part of the IRR targeted by this compound, is critical for exercise-induced adaptation and muscle quality groningencardiology.com. While direct studies specifically detailing this compound's effects on muscle mitochondrial biogenesis were not extensively found, the link between the EPO-EpoR system, IRR activation, and mitochondrial function in muscle provides a mechanistic basis for further investigation groningencardiology.comdntb.gov.ua.
Islet Cell Protection and Improved Transplantation Outcomes in Type 1 Diabetes Models
Research in preclinical models of Type 1 diabetes has investigated this compound's potential to protect pancreatic islet cells and improve outcomes following islet transplantation. Pancreatic islet cell transplantation is an experimental treatment for Type 1 diabetes, but the success is often limited by poor survival of transplanted islets due to procedure-related inflammation firstwordpharma.comdrugtargetreview.combiospace.comfirstwordpharma.com.
Studies have shown that this compound protected isolated rat pancreatic islets from cytokine-induced damage and cell death in vitro firstwordpharma.comdrugtargetreview.comresearchgate.net. In a preclinical mouse model of Type 1 diabetes, administration of this compound around the time of pancreatic islet transplantation suppressed macrophage activation, reduced the secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-alpha, and decreased the activation of pro-inflammatory cytokine mRNA expression in the liver firstwordpharma.comdrugtargetreview.com. This protective effect on islets led to improved islet graft function firstwordpharma.comdrugtargetreview.com. One animal model study demonstrated that this compound improved the survival and function of transplanted islets by 85% biospace.com. These findings suggest that this compound's ability to activate the innate repair mechanism and inhibit the inflammatory cascade can help prevent islet damage and graft loss, potentially improving the success of islet cell transplantation firstwordpharma.comdrugtargetreview.combiospace.comfirstwordpharma.com.
Data from a study using a rat pancreatic islet transplantation model indicated that this compound protected rat pancreatic islets from cytokine-induced damage and apoptosis in co-culture experiments researchgate.net.
| Study Model | Treatment | Key Findings | Citation |
| Isolated rat pancreatic islets | This compound | Protected from cytokine-induced damage and cell death. firstwordpharma.comdrugtargetreview.comresearchgate.net Showed better viability and insulin release in co-culture with cytokines. researchgate.net | firstwordpharma.comdrugtargetreview.comresearchgate.net |
| Mouse model of Type 1 diabetes | This compound | Suppressed macrophage activation and pro-inflammatory cytokines (IL-6, IL-12, TNF-alpha). firstwordpharma.comdrugtargetreview.com Protected islets, improved graft function. firstwordpharma.comdrugtargetreview.com Improved survival and function of transplanted islets by 85%. biospace.com | firstwordpharma.comdrugtargetreview.combiospace.com |
Tissue Injury and Healing Research
This compound has been investigated for its tissue-protective and reparative effects in various injury models, consistent with its role as an activator of the innate repair receptor dnlabresearch.comnih.govresearchgate.netnih.gov.
While direct preclinical studies specifically on this compound's effects against radiation-induced damage were not prominently found in the search results, the broader tissue-protective and anti-apoptotic properties of this compound, mediated through the IRR, suggest a potential for such effects researchgate.netnih.govpeptidesciences.comnih.govresearchgate.net. The innate repair receptor system, activated by this compound, is involved in counteracting the deleterious effects of proinflammatory cytokines and promoting tissue healing in the context of injury nih.govonderzoekmetmensen.nl. Further research would be needed to specifically evaluate this compound's efficacy in models of radiation-induced damage.
Preclinical studies have explored this compound's ability to mitigate the toxic effects of chemotherapeutic agents on non-cancerous cells. Doxorubicin (B1662922) (DOX), a broad-spectrum chemotherapeutic agent, is known to induce toxicity in non-cancerous tissues, including cardiac cells, through mechanisms involving oxidative damage, inflammation, and apoptosis peptidesciences.comnih.gov.
In vitro studies have shown that this compound can act as a chemoprotective agent against DOX-induced toxicity. This compound significantly reduced the percentage of DNA in the tail and the frequency of micronuclei induced by DOX in various cell lines (HepG2, HGF, and Stem cells), indicating a genoprotective effect nih.gov. This compound also markedly attenuated DOX-induced oxidative stress, inflammation, and apoptotic cell death nih.gov. These findings suggest that this compound can reduce DOX-induced DNA damage and oxidative stress, with the potential for protection extending to cardiac cells peptidesciences.comnih.gov. The proposed cytoprotective pathway involves the Janus kinase-2 (JAK-2) pathway, leading to anti-inflammatory and anti-apoptotic effects peptidesciences.compeptidesciences.com.
| Chemotherapeutic Agent | Cell Line(s) | Key Findings | Citation |
| Doxorubicin (DOX) | HepG2, HGF, Stem cells | Significantly reduced DOX-induced DNA damage (micronuclei frequency, DNA in tail). nih.gov Attenuated DOX-induced oxidative stress, inflammation, and apoptosis. nih.gov | peptidesciences.comnih.gov |
This compound has demonstrated the ability to promote wound healing in various preclinical models of impaired wound healing nih.govonderzoekmetmensen.nlonderzoekmetmensen.nl. Its mechanism of action, involving the activation of the innate repair receptor, contributes to general anti-inflammatory activities and the promotion of tissue repair processes nih.govnih.govonderzoekmetmensen.nl. This is consistent with its role in tipping the balance towards healing in diverse preclinical models of disease nih.gov. Studies suggest that this compound supports tissue regeneration and enhances wound healing dnlabresearch.com.
In preclinical models of cutaneous burn injury, this compound has been investigated for its effects on secondary tissue damage. Deep partial thickness burn injuries can progress to full-thickness injuries due to secondary microvascular thrombosis and inflammation researchgate.netresearchgate.netscience.gov.
Studies in mice with deep partial thickness cutaneous burn injury demonstrated that systemic administration of this compound maintained the patency of the microvasculature researchgate.netresearchgate.netscience.gov. Furthermore, this compound mitigated the innate inflammatory response, notably reducing tumor necrosis factor-alpha (TNF-α)-mediated signaling researchgate.netresearchgate.net. These findings correlated with the long-term recovery of initially injured but viable tissue components researchgate.netresearchgate.net. The preservation of microvasculature and reduction of inflammation by this compound suggest it could be a promising therapeutic approach to prevent the conversion of partial- to full-thickness burn injuries researchgate.netresearchgate.net.
| Injury Model | Treatment | Key Findings | Citation |
| Cutaneous burn injury | This compound | Maintained patency of microvasculature. researchgate.netresearchgate.netscience.gov Mitigated innate inflammatory response (e.g., reduced TNF-α signaling). researchgate.netresearchgate.net Prevented conversion of partial- to full-thickness injury. researchgate.netresearchgate.net | researchgate.netresearchgate.netscience.gov |
Renoprotective Mechanisms in Ischemia/Reperfusion Injury
Renal ischemia/reperfusion (I/R) injury is a significant cause of acute kidney injury. plos.orgfrontiersin.org Research indicates that this compound exhibits renoprotective capacities in models of renal I/R injury. researchgate.netnih.govresearchgate.net Studies in rodents and pigs have shown that administration of this compound post-reperfusion can improve renal function and reduce structural damage. nih.govnih.gov
Mechanistically, this compound is thought to activate survival pathways, such as Akt, and inhibit pro-inflammatory pathways, including glycogen (B147801) synthase kinase-3β (GSK-3β) and nuclear factor-κβ (NF-κB), which are implicated in the pathogenesis of I/R injury. nih.govfrontiersin.orgnih.gov Additionally, this compound may enhance the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov
In a study using a renal I/R model in pigs, repetitive administration of this compound post-reperfusion improved glomerular filtration rate over a seven-day observation period. nih.gov The study also observed a tendency for reduced expression of monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6) shortly after reperfusion and reduced interstitial fibrosis seven days post-reperfusion. nih.gov
Data from a renal I/R model in pigs:
| Parameter | Control (Saline) | This compound Treatment | Significance (p-value) | Time Point |
| Glomerular Filtration Rate | Lower | Higher | Not specified | 7 days post-I/R |
| MCP-1 Expression (tendency) | Higher | Lower | Not specified | 15 mins post-I/R |
| IL-6 Expression (tendency) | Higher | Lower | Not specified | 15 mins post-I/R |
| Interstitial Fibrosis | Higher | Lower | Not specified | 7 days post-I/R |
Note: Specific numerical data for percentage changes or absolute values were not consistently available across sources for direct comparison in a single table, hence the qualitative description based on reported findings.
Early administration of this compound following reperfusion significantly reduced serum creatinine (B1669602) levels at three days in a renal I/R model. researchgate.netnih.gov While late and repetitive treatment also showed a tendency for reduction, the effect was less pronounced. researchgate.netnih.gov Similar trends were observed for serum urea (B33335) levels. researchgate.netnih.gov
Data on serum markers in a renal I/R model:
| Marker | Treatment Group | Time Point | Finding | Citation |
| Serum Creatinine | Early this compound | 3 days post-I/R | Significantly reduced compared to control | researchgate.netnih.gov |
| Serum Creatinine | Late this compound | 3 days post-I/R | Tendency for reduction | researchgate.netnih.gov |
| Serum Creatinine | Repetitive this compound | 3 days post-I/R | Tendency for reduction | researchgate.netnih.gov |
| Serum Urea | Early this compound | 3 days post-I/R | Showed similar tendency as creatinine | researchgate.netnih.gov |
Protection Against Cisplatin-Induced Nephrotoxicity
Cisplatin (B142131), a widely used chemotherapy agent, is known to cause nephrotoxicity. researchgate.netnih.govisraelnationalnews.com Preclinical studies suggest that this compound may offer protection against cisplatin-induced kidney damage. researchgate.netnih.govisraelnationalnews.compeptidesciences.comlarvol.com
Research indicates that this compound's protective effects in this context are mediated through its anti-apoptotic, anti-inflammatory, and antioxidant potentials. researchgate.netnih.govisraelnationalnews.comlarvol.com In cellular models, this compound treatment significantly reduced DNA damage parameters and the frequency of micronuclei induced by cisplatin. researchgate.netnih.govisraelnationalnews.comscilit.com It also appeared to improve oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS) and enhancing antioxidant enzyme levels. researchgate.netnih.govisraelnationalnews.comscilit.com
Molecular findings from studies on cisplatin-induced nephrotoxicity showed that this compound treatment led to significantly decreased gene and protein levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as apoptotic markers like Caspase-3 and Bax. researchgate.netnih.govisraelnationalnews.comlarvol.com Conversely, the levels of the anti-apoptotic protein Bcl-2 were significantly increased in the this compound plus cisplatin group compared to the cisplatin-only group. researchgate.netnih.govisraelnationalnews.comlarvol.com
Summary of molecular findings in cisplatin-induced nephrotoxicity:
Amelioration of Organ Dysfunction in Shock Models
Preclinical studies have indicated that this compound administration can reduce organ dysfunction in models of hemorrhagic shock. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov This effect is part of broader tissue-protective properties observed in various injury models. nih.govnih.gov
While specific detailed data on the amelioration of organ dysfunction in shock models were not extensively provided in the search results beyond the general statement, the observed benefits in models of myocardial infarction and the reduction of organism-wide frailty markers in aged rats suggest a systemic protective effect that could extend to mitigating organ dysfunction in shock states. researchgate.netlarvol.comfrontiersin.orgresearchgate.netnih.gov
General Anti-Inflammatory Research
This compound has demonstrated general anti-inflammatory activities in various preclinical models. tandfonline.comnih.govonderzoekmetmensen.nlfrontiersin.orgildcare.nl Its mechanism of action is believed to involve the activation of the innate repair receptor (IRR), which in turn modulates inflammatory processes. riotimesonline.comtandfonline.comildcare.nl
Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-12)
Multiple studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. plos.orgriotimesonline.comisraelnationalnews.comildcare.nlnih.govfrontiersin.orgpeptidesciences.com This inhibition is considered a key mechanism behind its anti-inflammatory effects. riotimesonline.comtandfonline.comildcare.nl
In macrophage-based immune cells, this compound significantly inhibited the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.govpeptidesciences.com This inhibition can occur through pathways like the NF-κB pathway. frontiersin.org In experimental autoimmune neuritis (EAN) rats, this compound intervention significantly reduced the mRNA levels of IL-1β, IFN-γ, and IL-17 in sciatic nerves at an early time point (Day 14). plos.orgresearchgate.netplos.org
Data on pro-inflammatory cytokine modulation:
| Cytokine | Model System | Effect of this compound Treatment | Citation |
| TNF-α | Macrophages (in vitro) | Significantly inhibited | nih.govpeptidesciences.com |
| TNF-α | Cisplatin-induced nephrotoxicity | Decreased gene and protein levels | researchgate.netnih.govisraelnationalnews.comlarvol.com |
| TNF-α | LPS-stimulated Schwann cells (in vitro) | Significantly reduced mRNA levels | plos.orgnih.gov |
| TNF-α | Liver after pancreatic islet transplantation | Suppressed mRNA expression | nih.gov |
| TNF-α | Aged rat heart | Reduced age-associated increase | frontiersin.org |
| IL-6 | Macrophages (in vitro) | Significantly inhibited | nih.govpeptidesciences.com |
| IL-6 | Cisplatin-induced nephrotoxicity | Decreased gene and protein levels | researchgate.netnih.govisraelnationalnews.comlarvol.com |
| IL-6 | Liver after pancreatic islet transplantation | Suppressed mRNA expression | nih.gov |
| IL-6 | Renal I/R (pigs) | Tended to reduce expression | nih.gov |
| IL-12 | Macrophages (in vitro) | Significantly inhibited | nih.govpeptidesciences.com |
| IL-1β | Cisplatin-induced nephrotoxicity | Decreased gene and protein levels | researchgate.netnih.govisraelnationalnews.com |
| IL-1β | Liver after pancreatic islet transplantation | Suppressed mRNA expression | nih.gov |
| IL-1β | EAN rat sciatic nerves (Day 14) | Significantly reduced mRNA levels | plos.orgresearchgate.netplos.org |
| IFN-γ | EAN rat sciatic nerves (Day 14) | Significantly reduced mRNA levels | plos.orgresearchgate.netplos.org |
| IL-17 | EAN rat sciatic nerves (Day 14) | Significantly reduced mRNA levels | plos.orgresearchgate.netplos.org |
Promotion of Anti-Inflammatory Cytokine Expression (e.g., IL-10)
In addition to inhibiting pro-inflammatory mediators, this compound is hypothesized to promote the expression of anti-inflammatory cytokines, contributing to a more balanced immune response. riotimesonline.com
In EAN rats, this compound intervention greatly increased the levels of IL-4, IL-10, and TGF-β in sciatic nerves at a later time point (Day 21). plos.orgresearchgate.netplos.org This suggests a shift towards an anti-inflammatory profile over time with this compound treatment in this model. While some studies on Schwann cells did not observe significant changes in IL-10 and TGF-β levels with this compound co-incubation after LPS stimulation, the in vivo findings in the EAN model support the potential of this compound to promote anti-inflammatory cytokine expression in certain contexts. plos.orgnih.gov
Data on anti-inflammatory cytokine modulation:
| Cytokine | Model System | Effect of this compound Treatment | Citation |
| IL-4 | EAN rat sciatic nerves (Day 21) | Greatly increased levels | plos.orgresearchgate.netplos.org |
| IL-10 | EAN rat sciatic nerves (Day 21) | Greatly increased levels | plos.orgresearchgate.netplos.org |
| TGF-β | EAN rat sciatic nerves (Day 21) | Greatly increased levels | plos.orgresearchgate.netplos.org |
Modulation of Systemic Inflammatory Responses
Beyond localized effects, this compound has been shown to modulate systemic inflammatory responses in preclinical models. researchgate.netfrontiersin.orgresearchgate.net Chronic treatment with this compound has been reported to reduce systemic inflammation. researchgate.netfrontiersin.orgresearchgate.net
In aged rats, this compound treatment reduced age-associated increases in myocardial pro-inflammatory cytokines like TNF-α and NF-κB. frontiersin.org This reduction in systemic inflammation was linked to the attenuation of frailty and preservation of healthspan in these animals. researchgate.netpeptidesciences.comlarvol.comfrontiersin.org this compound has also been shown to suppress inflammatory macrophage activation and promote their phagocytic activity, which can contribute to the clearance of damaged tissue and potentially facilitate renal repair and promote immune tolerance. plos.orgnih.govpeptidesciences.compeptidesciences.com
Ophthalmological Research
Emerging studies suggest that this compound may hold implications for ophthalmology, particularly concerning the integrity and health of the retina jack-news.de. Diseases that compromise the structural integrity of the retina can lead to irreversible damage and vision loss nih.gov. The retina relies on healthy vascularization and the intricate interplay within the neurovascular unit for normal function, making it vulnerable to pathological processes nih.gov.
Investigations into Retinal Integrity and Protection
Research indicates that this compound may play a role in protecting endothelial cells and potentially combating retinal ischemia, a significant cause of visual impairment jack-news.de. Experimental models involving endothelial progenitor cell transplantation in the presence of this compound have suggested reduced retinal inflammation and improved vascular repair facilitiesmanagement-now.com. These findings imply that this compound may support endothelial function and help restore retinal integrity following ischemic injury facilitiesmanagement-now.com. The peptide's hypothesized impact on vascular repair and inflammatory modulation suggests its potential relevance in conditions affecting retinal integrity facilitiesmanagement-now.com.
Studies in mice indicate that this compound can protect endothelial colony-forming cells (ECFCs) against inflammation, thereby prolonging cell survival and assisting ECFCs in repairing and rebuilding blood vessels peptidesciences.com. Other studies in mice show that this compound enhances the proliferation, migration, and longevity of ECFCs throughout the vasculature peptidesciences.com. It also appears that this compound boosts the homing ability of ECFCs, potentially helping them better target areas of the vasculature in need of repair peptidesciences.com.
Potential Modulatory Role in Diabetic Retinopathy Models
Diabetic retinopathy (DR) is a major microvascular complication of diabetes mellitus and a leading cause of preventable blindness mdpi.commdpi.com. It involves a spectrum of consequences from glycemic damage, including microvascular changes, diabetic macular edema (DME), and accelerated neurocellular degeneration mdpi.commdpi.com. Inflammation is recognized as a key factor in the pathogenesis of DR and DME isrctn.com.
In experimental models of DR, systemically administered cibinetide (this compound) has been shown to inhibit vascular leakage and edema nih.govmdpi.com. It has also demonstrated protective effects against retinal blood vessel and neuroglial degeneration in these models nih.govmdpi.commdpi.comisrctn.com. This compound's anti-apoptotic, anti-inflammatory, and anti-permeability effects are thought to contribute to these observed benefits in diabetic retinopathy models nih.govmdpi.com.
Preclinical studies investigating this compound in diabetic rodent retinas have shown neuroprotective effects, including the reduction of retinal thinning and pro-inflammatory stimuli, while preserving neural retinal function arvojournals.org. For example, in streptozotocin-induced diabetic mice, this compound treatment ameliorated the retinal thinning observed in vehicle-treated diabetic animals after 12 weeks of diabetes, with retinal thickness approaching non-diabetic control levels arvojournals.org.
Data from a study in diabetic mice demonstrated the impact of this compound on retinal thickness:
| Treatment Group | Retinal Thickness (Arbitrary Units) |
| Non-diabetic Control | Baseline Level |
| Diabetic + Vehicle | Reduced |
| Diabetic + this compound (60µg/kg) | Approaching Non-diabetic Control |
Furthermore, increased levels of pro-inflammatory markers such as TNFα, IL-1β, and ICAM-1 in the retinas of diabetic animals were partially attenuated with this compound treatment arvojournals.org.
Electrophysiological studies using scotopic electroretinography in diabetic mice have also provided insights into the functional effects of this compound. A decrease in photoreceptor a-wave amplitude observed in vehicle-treated diabetic mice was attenuated by this compound treatment (60µg/kg) arvojournals.org. Similarly, a decrease in ON bipolar cell function (b-wave amplitude) in vehicle-treated diabetic mice was significantly attenuated in the 60µg/kg this compound-treated group arvojournals.org.
These preclinical findings suggest that this compound's ability to modulate inflammation and protect against vascular and neuroglial degeneration may hold therapeutic potential for diabetic retinopathy mdpi.comarvojournals.org.
Academic Research Methodologies and Experimental Paradigms
In Vivo Animal Models
Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion)
Diabetic Models (e.g., Diet-Induced, Spontaneous Type 2 Diabetes, Islet Transplantation)
ARA290 has been evaluated in various diabetic models, including diet-induced insulin (B600854) resistance, spontaneous type 2 diabetes (Goto-Kakizaki rats), and islet transplantation models nih.govnih.govresearchgate.netmdpi.comresearchgate.net. In Goto-Kakizaki rats, a spontaneous model of type 2 diabetes, daily administration of this compound for up to 4 weeks resulted in lower plasma glucose concentrations after 3 and 4 weeks and a reduction in hemoglobin A1c (HbA1c) levels by approximately 20% nih.govresearchgate.net. This occurred without significant changes in whole-body and hepatic insulin sensitivity nih.govresearchgate.net. Studies in this model also showed that glucose-stimulated insulin secretion was increased in islets from this compound-treated rats nih.govresearchgate.net. Additionally, in response to glucose, carbachol, and KCl, islet cytoplasmic free Ca2+ concentrations were higher, and the frequency of Ca2+ oscillations was enhanced compared to placebo nih.govresearchgate.net. This compound also improved stimulus-secretion coupling for glucose in GK rat islets, indicated by an improved glucose oxidation rate, ATP production, and acutely enhanced glucose-stimulated insulin secretion nih.govresearchgate.net.
In models of islet cell transplantation for type 1 diabetes, this compound has demonstrated the ability to improve outcomes drugtargetreview.comfirstwordpharma.comnih.govresearchgate.net. In a mouse model of type 1 diabetes, administration of this compound before and after pancreatic islet cell transplantation (PITx) suppressed macrophage activation, the secretion of pro-inflammatory cytokines (IL-6, IL-12, and TNF-alpha), and the activation of pro-inflammatory cytokine mRNA expression in the liver drugtargetreview.comfirstwordpharma.comnih.gov. This compound protected islets from cytokine-induced damage and cell death, leading to improved islet graft function drugtargetreview.comfirstwordpharma.comnih.gov. Blood glucose levels were significantly decreased in this compound-treated diabetic mice compared to control animals throughout the post-transplant period drugtargetreview.comfirstwordpharma.comnih.gov. In vitro studies also showed that this compound protected rat pancreatic islets from cytokine-induced damage and apoptosis researchgate.net. However, in a marginal syngeneic PITx rat model, while this compound protected islets in co-culture with cytokines, it did not improve PITx outcomes, potentially due to poor penetration at the transplant site or low IRR expression researchgate.net.
This compound has also been shown to improve diet-induced obesity and glucose tolerance in mice, providing evidence for EPO's regulation of fat metabolism independent of erythropoiesis researchgate.netmdpi.com.
Cardiac Injury Models (e.g., Myocardial Infarction)
In cardiac injury models, such as myocardial infarction (MI), this compound has demonstrated protective effects frontiersin.orgnih.govresearchgate.netresearchgate.netjscimedcentral.com. Studies in a rat model of MI found that this compound treatment reduced mortality, ameliorated MI expansion, and attenuated the progression of chronic heart failure frontiersin.orgresearchgate.netjscimedcentral.com. Chronic this compound treatment in middle-aged rats mitigated age-related increases in the cardiac non-myocyte to myocyte ratio, infiltrating leukocytes and monocytes, pro-inflammatory cytokines, total NF-κB, and p-NF-κB researchgate.net. Additionally, it enhanced cardiomyocyte autophagy flux and reduced cellular accumulation of lipofuscin researchgate.net. In rabbits, this compound was reported to suppress coronary atherosclerosis, partly by inhibiting endothelial cell apoptosis associated with decreased TNF-α production researchgate.netjscimedcentral.com. A mitigation of left ventricular functional deterioration and myocardial infarct expansion by this compound treatment has been observed in MI models frontiersin.orgresearchgate.net.
Models of Systemic Inflammation and Sepsis
This compound has been investigated in models of systemic inflammation and conditions involving shock-induced multi-organ failure frontiersin.orgnih.gov. Research indicates that this compound reduces systemic inflammation frontiersin.org. Studies have shown that this compound administration can reduce organ dysfunction in mice during hemorrhagic shock frontiersin.orgpnas.org. While the search results specifically mention shock-induced multi-organ failure and hemorrhagic shock, detailed findings specifically on sepsis models were not prominently featured within the provided snippets. However, the general anti-inflammatory properties observed in other models suggest potential relevance in systemic inflammation contexts.
Burn Injury and Wound Healing Models
In models of burn injury, this compound has shown effectiveness in reducing wound expansion and promoting healing nih.govpnas.orgpnas.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. Systemic administration of this compound in a mouse model of deep partial thickness cutaneous burn injury prevented secondary microvascular thrombosis and progressive necrosis, which correlated with a decrease in TNF-α secretion levels of innate immune cells and several markers of related pro-inflammatory pathways in the wounds pnas.orgpnas.orgresearchgate.net. This compound treatment maintained the patency of the microvasculature and mitigated the innate inflammatory response, particularly TNF-α-mediated signaling pnas.orgpnas.orgresearchgate.net. These findings correlated with the long-term recovery of initially injured yet viable tissue components pnas.orgpnas.org. In a streptozotocin-induced diabetic incision wound model in rats, topical application of this compound evaluated the effect on skin wound repair, with treatment performed daily researchgate.net. The data confirmed wound healing activities via macroscopic, biochemical, immunofluorescent, and molecular methods, showing meaningful acceleration in wound closure rate and a decrease in certain factors researchgate.net.
Genetically Modified Animal Models (e.g., β-Common Receptor Knockout Mice)
Models of Chronic Stress and Depression-Like Behavior
This compound has been investigated for its effects in models of chronic stress and associated depression-like behavior nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netdntb.gov.ua. Studies using chronic unpredictable mild stress (CUMS) and chronic social defeat stress (CSDS) mouse models have shown that daily administration of this compound during chronic stress induction ameliorated depression-like behavior, exhibiting effects similar to fluoxetine (B1211875) nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netdntb.gov.ua. These studies also found that this compound reversed chronic stress-induced increases in the frequencies and/or numbers of CD11b+Ly6Ghi neutrophils and CD11b+Ly6Chi monocytes in the bone marrow and meninges nih.govresearchgate.netfrontiersin.orgnih.gov. Furthermore, this compound reversed chronic stress-induced microglia activation nih.govresearchgate.netfrontiersin.orgnih.gov. These findings suggest that this compound ameliorates chronic stress-induced depression-like behavior in mice, at least partially, through its anti-inflammatory effects nih.govresearchgate.netfrontiersin.orgnih.gov. This compound exhibited marginal effects on peripheral blood hemoglobin and red cells in these chronic stress models nih.govresearchgate.netfrontiersin.orgnih.gov.
Advanced Research Techniques and Biomarker Analysis
Advanced research techniques and biomarker analysis are crucial for elucidating the biological effects of this compound, assessing tissue damage and repair, evaluating functional outcomes, and understanding the underlying molecular changes.
Receptor Binding and Activation Studies
Studies investigating this compound's mechanism of action focus on its interaction with the innate repair receptor (IRR). The IRR is a heteromer formed by the erythropoietin receptor (EPOR) and the β-common receptor (CD131) nih.govnih.govnih.gov. This complex is upregulated in response to tissue injury, hypoxia, or metabolic stress happyhormonesmd.comnih.govresearchgate.net.
Research has shown that this compound is a selective agonist of the EPOR/CD131 complex nih.govmdpi.com. It is designed to mimic the spatial configuration of the helix B surface of EPO that interacts with the IRR, but it does not interact with the homodimeric EPO receptor responsible for erythropoiesis tandfonline.comresearchgate.netpnas.orgnih.gov. Studies using β-common receptor knockout mice have provided evidence that the effects of this compound are mediated through the activation of this receptor complex nih.govnih.govresearchgate.nettandfonline.comnih.govnih.govplos.org. For example, in a spared nerve injury model, this compound produced relief of allodynia in wild-type mice but not in mice lacking the β-common receptor, indicating the necessity of this receptor subunit for this compound's effects nih.govresearchgate.nettandfonline.comnih.govnih.gov.
Activation of the IRR by this compound initiates anti-inflammatory and tissue repair pathways tandfonline.comhappyhormonesmd.comnih.govnih.gov. This includes the activation of signaling molecules such as JAK-2 phosphorylation, which leads to a cascade of anti-inflammatory, anti-apoptotic, and pro-survival effects nih.gov. In vitro studies on CD131-expressing macrophages have shown that this compound can alter their secretion profile and suppress the expression of pro-inflammatory markers like TNF-α pnas.org.
Immunofluorescent and Histopathological Assessments of Tissue Damage and Repair
Immunofluorescence and histopathology are widely used to visualize and quantify tissue damage and assess the extent of repair following this compound treatment in preclinical models. These techniques allow for the examination of cellular and structural changes in injured tissues.
In models of neuropathy, immunofluorescent staining has been used to assess nerve fiber density. For instance, studies in patients with small fiber neuropathy (SFN) associated with sarcoidosis or type 2 diabetes have utilized corneal confocal microscopy (CCM) to quantify small nerve fiber density in the cornea nih.govnih.govnih.govresearchgate.netuniversiteitleiden.nl. This compound treatment for a period, such as 28 days, has been shown to initiate regrowth of small nerve fibers in the cornea, suggesting a reparative effect nih.govnih.govnih.gov. Skin biopsies, followed by immunofluorescence to visualize intra-epidermal nerve fiber densities, are also considered a standard method for detecting SFN and can be used to assess the impact of this compound on nerve fiber morphology and density universiteitleiden.nl.
Histopathological assessments, often involving techniques like Hematoxylin and Eosin (H&E) staining, are employed to evaluate general tissue morphology, inflammation, and damage. In a burn injury model, histology was performed on biopsy punches to assess tissue damage pnas.org. While this compound prevented secondary thrombosis and tissue damage in this model, it did not abolish leukocyte recruitment, although it altered the inflammatory response at a molecular level pnas.org. Immunoreactivity for markers such as Iba-1, a marker for activated microglia, has been used in spinal cord tissue to assess neuroinflammation in models of neuropathic pain nih.govresearchgate.net. Studies have shown that this compound treatment can suppress the spinal microglia response, correlating with a reduction in allodynia nih.govresearchgate.net.
Functional Outcome Measures in Preclinical Disease Models
Preclinical studies evaluating this compound extensively utilize functional outcome measures to assess the physiological impact of treatment in various disease models. These measures are designed to reflect the functional deficits associated with the condition being studied.
In models of neuropathic pain, functional outcomes commonly assessed include tactile and cold allodynia. The spared nerve injury (SNI) model in rats and mice is frequently used, and the response to mechanical and thermal stimuli is measured to quantify pain hypersensitivity nih.govnih.govresearchgate.nettandfonline.comnih.govnih.gov. Studies have demonstrated that this compound produces effective and long-term relief of tactile and cold allodynia in these models nih.govresearchgate.nettandfonline.comnih.gov. The static sciatic index (SSI) is another measure used, particularly after sciatic crush injury, to assess motor function and nerve damage tandfonline.comtandfonline.com.
In models of ischemia, functional outcomes related to blood flow and tissue perfusion are critical. In a murine model of chronic hindlimb ischemia, the ischemic/non-ischemic ratio of hindlimb blood flow has been used to evaluate the effectiveness of this compound in promoting angiogenesis and improving perfusion nih.gov. Exercise capacity, assessed by tests like the 6-Minute Walk Test, has also been used as a functional outcome measure in clinical studies involving patients with SFN researchgate.net.
Functional assessments are also applied in models of cardiac stress and injury. Echocardiography is used to assess heart systolic function in models like the TGAC8 heart failure model to determine if this compound can prevent or delay declines in cardiac function ahajournals.org.
Gene Expression Profiling and Proteomics
Gene expression profiling (transcriptomics) and proteomics are employed to investigate the molecular pathways influenced by this compound treatment. These techniques provide insights into changes in gene and protein levels that underlie the observed therapeutic effects.
Quantitative real-time PCR (qRT-PCR) is a common method for assessing the mRNA expression levels of specific genes. Studies have used qRT-PCR to examine the expression of inflammatory cytokines, receptors, and other molecules in injured tissues like the spinal cord and sciatic nerve in neuropathy models plos.orguniversiteitleiden.nl. For example, this compound has been shown to reduce the mRNA levels of NMDA receptor subunits and inflammatory mediators in the spinal cord following sciatic nerve injury plos.orguniversiteitleiden.nl. In a burn injury model, gene expression analysis revealed that this compound treatment attenuated the induction of TNF-α mRNA and influenced the expression of NF-κB and IκBα pnas.org. In a renal ischemia/reperfusion model, this compound reduced the mRNA expression of IL-6 and TNF-α nih.gov.
Gene expression profiling has also been used to study the effects of this compound on metabolic pathways, showing that it can influence the expression of genes related to lipid metabolism in various tissues mdpi.com.
While the search results mention proteomics studies in the context of related research frontiersin.org, specific detailed findings on this compound proteomics were not extensively available in the provided snippets. However, the general approach involves analyzing the protein complement of cells or tissues to identify changes in protein abundance, post-translational modifications, and protein-protein interactions in response to this compound. This can further elucidate the downstream effects of IRR activation.
Imaging Techniques for Cellular Homing and Tissue Perfusion
Imaging techniques are valuable for visualizing cellular processes, such as the migration and homing of therapeutic cells, and for assessing tissue perfusion in live animals.
SPECT/CT imaging has been utilized to track the homing of transplanted cells to ischemic tissue in vivo nih.gov. In a study investigating the effects of this compound in combination with endothelial colony-forming cell (ECFC) transplantation in a murine model of chronic hindlimb ischemia, SPECT/CT imaging was used to assess the homing of radiolabeled transplanted ECFCs to the ischemic leg nih.gov. The results indicated that a single injection of this compound enhanced the homing of these cells to the injured tissue nih.gov.
Techniques for assessing tissue perfusion, such as measuring hindlimb blood flow using a laser Doppler or similar methods, are often coupled with functional outcome measures in ischemia models nih.gov. These imaging-based approaches provide direct visual or quantitative evidence of changes in blood supply to the affected area, complementing functional assessments of limb use or capacity.
Corneal confocal microscopy (CCM), while also providing quantitative data on nerve fiber density, is an imaging technique that allows for non-invasive visualization of small nerve fibers in the cornea nih.govnih.govnih.govresearchgate.netuniversiteitleiden.nl. Its use in evaluating the effects of this compound on nerve regrowth highlights its role as an imaging modality in assessing tissue repair in accessible tissues nih.govnih.govnih.gov.
| Research Technique | Application in this compound Studies | Key Findings/Purpose | Relevant Section |
| Receptor Binding and Activation Studies | Investigating interaction with the Innate Repair Receptor (IRR) | Confirms this compound as a selective IRR agonist; demonstrates dependence of effects on β-common receptor. tandfonline.comnih.govnih.govnih.govresearchgate.nettandfonline.comnih.govnih.govplos.org | 4.3.1 |
| Immunofluorescence | Assessing nerve fiber density (e.g., in cornea and skin) | Shows this compound promotes regrowth of small nerve fibers. nih.govnih.govnih.govresearchgate.netuniversiteitleiden.nl | 4.3.2 |
| Histopathology (e.g., H&E, Immunohistochemistry) | Evaluating tissue morphology, inflammation, and damage; assessing markers like Iba-1 | Assesses general tissue health, inflammatory cell infiltration, and microglial activation. nih.govpnas.orgresearchgate.net | 4.3.2 |
| Functional Outcome Measures (e.g., Allodynia testing) | Evaluating behavioral responses in pain models | Demonstrates reduction in tactile and cold allodynia. nih.govresearchgate.nettandfonline.comnih.gov | 4.3.3 |
| Functional Outcome Measures (e.g., Blood flow ratio) | Assessing tissue perfusion in ischemia models | Shows improvement in blood flow to ischemic limbs. nih.gov | 4.3.3 |
| Functional Outcome Measures (e.g., Echocardiography) | Assessing cardiac function in models of heart disease | Evaluates prevention or delay of functional decline. ahajournals.org | 4.3.3 |
| Gene Expression Profiling (e.g., qRT-PCR) | Analyzing mRNA levels of cytokines, receptors, and other relevant genes | Identifies modulation of inflammatory pathways and gene expression related to tissue injury and repair. pnas.orgnih.govplos.orguniversiteitleiden.nlmdpi.com | 4.3.4 |
| Proteomics | Analyzing protein levels and modifications | Provides insights into downstream protein-level effects of this compound. frontiersin.org | 4.3.4 |
| SPECT/CT Imaging | Tracking cellular homing (e.g., of transplanted ECFCs) | Visualizes and quantifies the migration of cells to injured tissue. nih.gov | 4.3.5 |
| Tissue Perfusion Imaging (e.g., Laser Doppler) | Assessing blood flow in ischemic tissues | Provides quantitative data on tissue revascularization. nih.gov | 4.3.5 |
| Corneal Confocal Microscopy (CCM) | Non-invasive imaging and quantification of corneal small nerve fibers | Assesses nerve fiber density and regrowth in accessible tissue. nih.govnih.govnih.govresearchgate.netuniversiteitleiden.nl | 4.3.5 |
Future Research Directions and Unanswered Questions
Deeper Elucidation of Intracellular Signaling Networks
While ARA290 is understood to act via the IRR, the complete cascade of intracellular signaling pathways activated upon IRR engagement requires further detailed investigation riotimesonline.comdailynews.co.zwrondoniadinamica.comjack-news.de. Research indicates that binding to the EPOR-CD131 heterocomplex leads to the phosphorylation of Janus kinase 2 (JAK2), which subsequently influences multiple downstream pathways nih.govrrpharmacology.rufrontiersin.orguniversiteitleiden.nl. These pathways are thought to include STAT5, PI3K/Akt, and mitogen-activated protein kinases (MAPKs), which are involved in anti-apoptosis, inflammation inhibition, and regeneration nih.govrrpharmacology.ru.
Future studies need to fully map these complex interactions, potentially identifying variations in signaling based on cell type and tissue context. For example, research suggests that while both fluoxetine (B1211875) and this compound inhibit chronic stress-induced inflammation, they may do so through different mechanisms, highlighting the need to fully understand this compound's specific pathways frontiersin.org. Further research could also explore how this compound modulates specific inflammatory mediators like TNF-α, IL-1β, and IL-6 downstream of IRR activation pnas.orgildcare.nlrrpharmacology.rufrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net.
Table 1: Proposed Areas for Signaling Network Research
| Research Area | Key Questions | Potential Techniques |
| IRR Downstream Pathways | Precise roles of STAT5, PI3K/Akt, MAPK cascades upon this compound activation? | Phosphoproteomics, Kinase Assays |
| Inflammatory Mediator Modulation | How does this compound specifically alter cytokine/chemokine expression and activity? | RNA-Seq, Proteomics, ELISA |
| Cross-talk with other pathways | Does this compound signaling interact with other cellular signaling networks? | Pathway Analysis, Inhibition Studies |
| Cell-Specific Signaling | Are there differences in signaling based on tissue or cell type? | Single-cell analysis, Cell-specific knockouts |
Exploration of Potential Combinatorial Research Strategies with Other Therapeutic Agents
The potential for combining this compound with other therapeutic agents warrants investigation jack-news.de. Given its proposed role in modulating inflammation and promoting tissue repair, exploring its synergistic effects with existing treatments for various diseases could lead to enhanced outcomes. For instance, in conditions characterized by both inflammation and tissue damage, a combinatorial approach might offer superior benefits compared to monotherapy.
Future research could focus on identifying specific disease contexts where combining this compound with other drugs targeting complementary pathways (e.g., different inflammatory mediators, growth factors, or pain modulators) could be beneficial. Preclinical studies assessing efficacy and potential interactions would be a crucial first step.
Investigation of Tissue and Cell Type-Specific Responses to this compound
While this compound is believed to act via the ubiquitously expressed IRR, the specific responses may vary significantly depending on the tissue and cell type involved rondoniadinamica.comjack-news.de. The expression of IRR is upregulated following tissue injury or stress, suggesting a targeted action in affected areas dailynews.co.zwnih.govbiospace.com. However, the nuances of how different cell populations (e.g., neurons, glial cells, endothelial cells, immune cells) respond to this compound require in-depth study.
Research should aim to characterize the presence and activation of IRR in various cell types within different tissues under both healthy and diseased states. This could involve techniques like immunohistochemistry, flow cytometry, and single-cell RNA sequencing. Understanding these tissue and cell-specific responses is crucial for predicting this compound's effects and identifying the most responsive conditions.
Table 2: Examples of Tissue/Cell Types for Further Investigation
| Tissue/Cell Type | Rationale for Investigation | Potential Research Focus |
| Neurons & Glia | Role in neuropathic pain and neuroprotection tandfonline.comriotimesonline.comrondoniadinamica.comjack-news.denih.gov | Neuroinflammation modulation, axonal repair, neuronal survival rondoniadinamica.comjack-news.de |
| Endothelial Cells | Involvement in vascular health and repair peptidesciences.compnas.orgjack-news.de | Angiogenesis, microvascular patency, response to ischemia peptidesciences.compnas.orgjack-news.de |
| Immune Cells | Modulation of inflammatory responses riotimesonline.compnas.orgrondoniadinamica.comjack-news.defrontiersin.org | Cytokine production, immune cell polarization (e.g., microglia) frontiersin.org |
| Metabolic Tissues | Potential effects on insulin (B600854) sensitivity and metabolic regulation riotimesonline.comrondoniadinamica.comjack-news.denih.gov | Glucose uptake, lipid metabolism, cellular resilience riotimesonline.comrondoniadinamica.comjack-news.de |
Long-Term Mechanistic Studies in Chronic Disease Models
Current research on this compound in clinical trials has often involved relatively short treatment durations universiteitleiden.nl. Future studies should focus on long-term mechanistic investigations in chronic disease models to understand the sustained effects of this compound and whether it can modulate the underlying disease progression universiteitleiden.nl.
This involves designing preclinical studies that extend over longer periods, allowing for the assessment of chronic inflammation, tissue remodeling, and functional outcomes. Such studies are essential to determine if this compound's effects are primarily symptomatic or if it can induce lasting changes in the disease pathology.
Identification of Novel Applications Beyond Current Research Areas
While research has focused on areas like neuropathic pain, metabolic disorders, and tissue injury, the broad tissue-protective and anti-inflammatory properties of this compound suggest potential applications in other disease areas dnlabresearch.comdailynews.co.zwnih.govjack-news.denih.govnih.govresearchgate.net.
Future research could explore its utility in conditions where inflammation and tissue damage are key contributors, such as other autoimmune diseases beyond sarcoidosis and lupus, fibrotic disorders, or specific types of organ injury pnas.orgildcare.nljack-news.de. Identifying novel applications would likely involve initial in vitro and preclinical studies in relevant disease models. Emerging studies suggest potential implications in ophthalmology, particularly concerning retinal integrity and diabetic retinopathy jack-news.de. Research also indicates potential in pulmonary disease models, such as pulmonary hypertension and fibrosis dailynews.co.zw.
Comparative Studies with Other Tissue-Protective Peptides and EPO Analogs
Comparing the mechanisms and efficacy of this compound with other tissue-protective peptides and EPO analogs is important to understand its unique profile and potential advantages researchgate.netuniversiteitleiden.nlresearchgate.net. While this compound is designed to selectively target the IRR and avoid hematopoietic effects, other non-hematopoietic EPO derivatives exist tandfonline.comresearchgate.netpnas.orgresearchgate.net.
Future research could involve head-to-head comparisons in relevant preclinical models to evaluate differences in potency, duration of action, and specific pathway modulation. This would help position this compound relative to other investigational or existing therapies with similar intended effects.
Comprehensive Analysis of Systemic Versus Localized Research Effects
This compound can be administered systemically, and research suggests it can cross the blood-brain barrier, indicating potential central nervous system effects tandfonline.comnih.gov. However, the balance between systemic and localized effects following administration requires further comprehensive analysis.
Future studies could utilize advanced imaging techniques and localized delivery methods in preclinical models to differentiate between the effects mediated by systemic exposure versus direct action at the site of injury or inflammation. Understanding this balance is crucial for optimizing administration strategies and predicting effects in different disease contexts.
Table 3: Research Approaches for Systemic vs. Localized Effects
| Research Approach | Description | Expected Insights |
| Localized Delivery Models | Administering this compound directly to specific tissues or organs in animal models. | Assess direct tissue response independent of systemic factors. |
| Pharmacokinetic Studies | Detailed analysis of this compound distribution and concentration in various tissues over time. | Quantify exposure levels in target vs. non-target tissues. |
| Imaging Techniques | Using labeled this compound or functional imaging to track distribution and activity. | Visualize where this compound acts and its impact on tissue function. |
Q & A
Q. What is the molecular mechanism by which ARA290 activates the innate repair receptor (IRR)?
this compound binds to the heterodimeric IRR, composed of the erythropoietin receptor (EPOR) and β-common receptor (βCR/CD131), initiating anti-inflammatory and tissue-repair pathways. This activation suppresses NF-κB signaling, reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α), and enhances mitochondrial function in damaged tissues. Experimental validation involves using βCR knockout models or pharmacological inhibitors (e.g., protein kinase A inhibitors) to confirm receptor specificity and downstream signaling .
Q. How does this compound improve glucose metabolism in diabetic models?
In diabetic GK rats, this compound enhances β-cell glucose oxidation and ATP production, improving glucose-stimulated insulin secretion. This effect is mediated via improved intracellular calcium handling and glucose metabolism in pancreatic β-cells. Key methodologies include glucose tolerance tests, insulin secretion assays, and mitochondrial respiration measurements in isolated islets .
Q. What preclinical models are suitable for studying this compound's neuroprotective effects?
Common models include:
- Neuropathic pain : Spared nerve injury (SNI) in rodents, with behavioral assays (mechanical allodynia, cold sensitivity) and histopathological analysis of nerve fiber density .
- Diabetic neuropathy : Akita (Ins2 Akita) mice for assessing neuritic dystrophy reduction (55–74% improvement in this compound-treated groups) .
- Cerebral ischemia : Middle cerebral artery occlusion (MCAO) in mice to evaluate infarct volume reduction and neurological function recovery .
Q. How does this compound mitigate renal ischemia-reperfusion (I/R) injury?
this compound reduces interstitial fibrosis, suppresses MCP-1 and IL-6 expression, and improves glomerular filtration rate (GFR) post-reperfusion. Mechanistic studies involve measuring mRNA levels of TGF-β and α-SMA in kidney tissue, alongside histopathological scoring of tubular injury .
Advanced Research Questions
Q. How can contradictory findings on this compound's effects on neuronal survival be resolved?
In Akita diabetic mice, this compound reduced neuritic dystrophy but did not affect ganglionic neuron number. To address this discrepancy:
- Compare treatment durations (short-term vs. long-term).
- Use advanced imaging (e.g., corneal confocal microscopy) to assess nerve regeneration in different tissues (cornea vs. epidermis) .
- Evaluate species-specific differences in IRR expression or signaling .
Q. What experimental strategies optimize this compound's pharmacokinetics given its short half-life (2–20 minutes)?
- Dosing regimens : Frequent subcutaneous injections (e.g., daily or alternate-day dosing) to maintain therapeutic levels, as tested in phase II trials for diabetic neuropathy .
- Drug delivery systems : Nanoparticle encapsulation or sustained-release formulations to prolong bioavailability.
- Combination therapies : Pairing this compound with agents that enhance IRR expression or downstream signaling .
Q. How does this compound modulate microglial activity in neuroinflammatory conditions?
this compound suppresses microglial pro-inflammatory polarization (M1 phenotype) by reducing iNOS and increasing arginase-1 expression. This is assessed via:
- Morphometric analysis : Sholl branching and process length quantification in Iba1-stained microglia .
- Synaptic pruning assays : Co-localization of VGlut2 (excitatory synapses) and microglial markers to quantify phagocytosis .
Q. What methodologies confirm the βCR-dependent neuroprotection of this compound in cerebral ischemia?
Q. How does this compound promote corneal nerve regeneration but not epidermal nerve repair?
Corneal nerves are more responsive to IRR activation due to higher regenerative capacity. Methodologies include:
Q. What biomarkers are predictive of this compound's efficacy in systemic lupus erythematosus (SLE)?
Key biomarkers include:
- Serum cytokines : Reduced IL-6, MCP-1, and TNF-α levels.
- Autoantibodies : Decreased anti-dsDNA and antinuclear antibodies (ANAs).
- Renal histopathology : Reduced IgG/C3 deposition and apoptotic cell clearance in kidneys .
Methodological Considerations
- Data Contradictions : Address discrepancies by standardizing outcome measures (e.g., nerve fiber quantification methods) and controlling for comorbidities (e.g., hyperglycemia in diabetic models).
- Dose-Response Relationships : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels with tissue-specific effects .
- Long-Term Safety : Monitor hematocrit and thrombosis risk in chronic studies, leveraging this compound’s non-erythropoietic property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
